molecular formula C13H12ClNO B1601369 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile CAS No. 65618-88-4

1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile

Cat. No.: B1601369
CAS No.: 65618-88-4
M. Wt: 233.69 g/mol
InChI Key: BIMOIQNSDSBDDZ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile is an organic compound that features a chlorophenyl group attached to a cyclohexane ring with a ketone and a nitrile functional group

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile typically involves the reaction of 2-chlorobenzonitrile with cyclohexanone under specific conditions. One common method includes the use of a Grignard reagent, such as 2-chlorophenyl magnesium bromide, which reacts with cyclohexanone to form the desired product. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile can be compared to other similar compounds, such as:

    1-(2-Chlorophenyl)-2-methylaminocyclohexanone: Known for its use as an anesthetic.

    1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester:

Properties

IUPAC Name

1-(2-chlorophenyl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-12-4-2-1-3-11(12)13(9-15)7-5-10(16)6-8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMOIQNSDSBDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503807
Record name 1-(2-Chlorophenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65618-88-4
Record name 1-(2-Chlorophenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure of Example 1, Part C, but substituting 33.4 gm. (0.115 mole) of 2-carbomethoxy-4-chlorophenyl)-4-cyanocyclohexanone (prepared in Part B, above) for the 29.8 gm. of the 2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone, using 730 ml. glacial acetic acid and 365 ml. 10 percent aqueous sulfuric acid instead of the 660 ml. and 330 ml., respectively, and heating for 48 hours instead of 24 hours there is obtained a residual solid that is recrystallized from a mixture of methylene chloride and technical hexane thus affording 20.54 gm. (80% yield) of 4-(o-chlorophenyl)-4-cyanocyclohexanone having a melting point at 106° to 108° C.
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Synthesis routes and methods II

Procedure details

Following the procedure of Example 1, Part C, but substituting 33.4 gm. (0.115 mole) of 2-carbomethoxy-4-(o-chlorophenyl)-4-cyanocyclohexanone (prepared in Part B, above) for the 29.8 gm. of the 2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone, using 730 ml. glacial acetic acid and 365 ml. 10 percent aqueous sulfuric acid instead of the 660 ml. and 330 ml., respectively, and heating for 48 hours instead of 24 hours there is obtained a residual solid that is recrystallized from a mixture of methylene chloride and technical hexane thus affording 20.54 gm. (80% yield) of 4-(o-chlorophenyl)-4-cyanocyclohexanone having a melting point at 106° to 108° C.
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0.115 mol
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2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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